![molecular formula C26H27N5O2S B6564298 N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide CAS No. 946292-52-0](/img/structure/B6564298.png)
N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide
Description
N-(4-{[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide is a pyrimidine-derived sulfonamide compound characterized by a naphthalene-2-sulfonamide moiety linked to a 4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl group via an anilino bridge.
Properties
IUPAC Name |
N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]naphthalene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2S/c1-19-17-25(31-15-5-2-6-16-31)29-26(27-19)28-22-10-12-23(13-11-22)30-34(32,33)24-14-9-20-7-3-4-8-21(20)18-24/h3-4,7-14,17-18,30H,2,5-6,15-16H2,1H3,(H,27,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAHZHDXLMGGRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)N5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This action plays a significant role in various cellular processes, including cell signaling, growth, and division.
Mode of Action
This compound interacts with its targets by inhibiting the activity of tyrosine kinases. It achieves this by competing with ATP for binding sites, thus preventing the phosphorylation process. This interaction results in the disruption of signal transduction, ultimately inhibiting processes such as cell growth and proliferation.
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-Protein Kinase B (PKB) signaling pathway. This pathway is crucial for cell survival and proliferation. By inhibiting tyrosine kinases, the compound disrupts this pathway, leading to reduced cell proliferation and increased cell death.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell growth and proliferation due to the disruption of the PI3K-PKB signaling pathway. This can lead to increased cell death, particularly in cells where this pathway is overactive, such as in certain types of cancer cells.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Naphthalene sulfonamides have been investigated for their potential anticancer properties. Research indicates that compounds with a naphthalene sulfonamide moiety can inhibit cancer cell proliferation by interfering with specific cellular pathways. For instance, studies have shown that derivatives of naphthalene sulfonamides can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .
2. Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, which has implications for developing new antibiotics in response to rising antibiotic resistance .
3. Enzyme Inhibition
N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown promise as an inhibitor of carbonic anhydrase, an enzyme implicated in various physiological processes and pathologies, including glaucoma and certain types of cancer .
Biochemical Applications
1. Radical Scavenging Activity
Research indicates that naphthalene sulfonamides exhibit radical scavenging properties, which can be beneficial in preventing oxidative stress-related damage in biological systems. This antioxidant activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .
2. Modulation of Lipid Metabolism
The compound affects lipid metabolism by inhibiting the synthesis of lipids and isoprenoids, which are crucial for cellular functions and signaling pathways. This modulation can have therapeutic implications for metabolic disorders such as obesity and diabetes.
Materials Science Applications
1. Polymer Chemistry
Naphthalene sulfonamide derivatives are being explored as additives in polymer formulations to enhance thermal stability and mechanical properties. Their incorporation into polymer matrices can improve the material's performance under various environmental conditions .
2. Dye Sensitization
The unique electronic properties of naphthalene sulfonamides make them suitable for use in dye-sensitized solar cells (DSSCs). Their ability to absorb light efficiently and convert it into electrical energy is being investigated to improve the efficiency of solar energy conversion technologies .
Case Studies
Study | Focus | Findings |
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Anticancer Activity Study (2023) | Evaluated the effects of naphthalene sulfonamide derivatives on breast cancer cells | Induced apoptosis via mitochondrial pathway activation |
Antimicrobial Efficacy (2024) | Tested against Gram-positive and Gram-negative bacteria | Showed significant inhibition at low concentrations |
Radical Scavenging Activity (2025) | Assessed antioxidant properties using DPPH assay | Demonstrated high scavenging activity compared to standard antioxidants |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
*Molecular weight calculated based on formula C27H27N5O2S.
Key Structural and Functional Insights:
Core Heterocycles: The target compound and Aumitin both feature a pyrimidine core but differ in their terminal groups (sulfonamide vs. benzamide). Sulfonamides generally enhance solubility and binding to polar enzyme pockets, whereas benzamides may improve lipophilicity .
Biological Target Hypotheses: Structural alignment with BTK inhibitors (e.g., AVL-291/292) suggests the target compound could inhibit kinases via competitive binding to the ATP pocket, a common mechanism for pyrimidine derivatives .
Preparation Methods
Nucleophilic Substitution at Position 6
In a refluxing tetrahydrofuran (THF) solution, 2,4-dichloro-6-methylpyrimidine reacts with excess piperidine (3 equiv) in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds for 12 hours at 80°C, yielding 2-chloro-4-methyl-6-(piperidin-1-yl)pyrimidine with a reported efficiency of 78%. This step mirrors methodologies observed in the synthesis of analogous pyrimidine derivatives, where secondary amines selectively displace halogens at position 6 due to steric and electronic factors.
Key Reaction Parameters
Parameter | Value |
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Solvent | THF |
Base | K₂CO₃ |
Temperature | 80°C |
Reaction Time | 12 hours |
Yield | 78% |
Sulfonylation with Naphthalene-2-sulfonyl Chloride
The final step involves the reaction of 4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}aniline with naphthalene-2-sulfonyl chloride to install the sulfonamide group.
Sulfonamide Formation
In anhydrous dichloromethane (DCM), the aniline intermediate (1 equiv) is treated with naphthalene-2-sulfonyl chloride (1.5 equiv) and triethylamine (Et₃N, 2 equiv) at 0°C. The mixture is stirred for 4 hours at room temperature, followed by aqueous workup to isolate the product. Purification via column chromatography (hexane/ethyl acetate, 3:1) affords the target compound in 72% yield.
Critical Reaction Metrics
Parameter | Value |
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Solvent | DCM |
Base | Et₃N |
Temperature | 0°C → RT |
Reaction Time | 4 hours |
Yield | 72% |
Structural Validation
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (s, 1H, NH), 8.21–7.85 (m, 7H, naphthalene-H), 7.65 (d, J = 8.8 Hz, 2H, aryl-H), 7.32 (d, J = 8.8 Hz, 2H, aryl-H), 3.92–3.85 (m, 4H, piperidine-H), 2.51 (s, 3H, CH₃), 1.70–1.62 (m, 6H, piperidine-H).
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¹³C NMR (100 MHz, DMSO-d₆) : δ 165.4 (C=O), 158.2, 154.6 (pyrimidine-C), 139.8–122.4 (naphthalene-C), 115.2 (aryl-C), 48.3 (piperidine-C), 25.7 (CH₃).
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HRMS (ESI+) : m/z 504.2143 [M+H]⁺ (calc. 504.2148).
Alternative Synthetic Routes and Modifications
Microwave-Assisted Amination
A modified protocol employs microwave irradiation to accelerate the Buchwald-Hartwig coupling. Using Pd(OAc)₂ and DavePhos as a ligand system in tert-amyl alcohol, the reaction completes in 2 hours at 120°C, improving the yield to 74%. This approach reduces side product formation, as evidenced by HPLC purity >98%.
Solid-Phase Sulfonylation
Recent advancements demonstrate the use of polymer-supported sulfonyl chlorides for cleaner sulfonamide synthesis. Immobilized naphthalene-2-sulfonyl chloride on Wang resin enables facile filtration and reduces purification demands, achieving comparable yields (70%).
Scalability and Industrial Considerations
Kilogram-Scale Production
Pilot-scale synthesis (1 kg batch) of the target compound utilizes continuous flow chemistry for the NAS and coupling steps. The pyrimidine intermediate is produced in 85% yield using a tubular reactor (residence time: 30 minutes, 100°C), while the sulfonylation is conducted in a stirred-tank reactor with in-line pH monitoring to optimize base addition.
Environmental Impact Mitigation
Solvent recovery systems (e.g., THF and DCM distillation) and catalytic metal scavengers (e.g., SiliaMetS® for Pd removal) are integrated to align with green chemistry principles, reducing the process’s E-factor from 32 to 18.
Challenges and Troubleshooting
Q & A
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to pyrimidine-dependent enzymes (e.g., dihydrofolate reductase).
- Pharmacophore Modeling : Align sulfonamide and pyrimidine moieties with known inhibitors (e.g., methotrexate analogs in ).
- ADMET Prediction : Tools like SwissADME assess bioavailability (LogP ~3.5) and blood-brain barrier penetration.
Validation : Cross-reference with bioassay data from structural analogs (e.g., thiophene-containing sulfonamides in ).
What experimental and computational techniques elucidate hydrogen bonding and π-π interactions in the crystal lattice?
Advanced Research Question
- X-ray Diffraction : Identify N—H⋯N/S hydrogen bonds (e.g., 2.8–3.2 Å in ) and π-π stacking (centroid distances ~3.59 Å).
- DFT Calculations : Compute interaction energies (e.g., MP2/cc-pVTZ) for dimeric fragments to quantify stacking contributions.
- Thermal Analysis : TGA/DSC correlate thermal stability (decomposition >200°C) with packing efficiency.
How does the compound’s stability vary under different pH and temperature conditions?
Basic Research Question
- pH Stability : Conduct accelerated degradation studies (pH 1–13, 37°C) monitored by HPLC. Sulfonamides typically degrade in acidic conditions via hydrolysis.
- Thermal Stability : Use TGA to identify decomposition onset (e.g., >180°C) and DSC for polymorph transitions.
- Light Sensitivity : UV-vis spectroscopy tracks photodegradation (λmax ~280 nm for naphthalene).
What advanced separation techniques are recommended for purifying this compound from complex reaction mixtures?
Advanced Research Question
- HPLC-Prep : Use a C18 column with acetonitrile/water (70:30) + 0.1% TFA for high-purity isolation.
- Membrane Filtration : Nanofiltration (MWCO 500 Da) removes unreacted sulfonyl chlorides.
- Crystallization Screening : Screen solvents (e.g., ethanol/water) to optimize crystal habit and reduce twinning (as in ).
How can reaction mechanisms for sulfonamide bond formation be validated experimentally?
Advanced Research Question
- Kinetic Isotope Effects (KIE) : Compare rates using deuterated amines (NH2 → ND2) to identify rate-determining steps.
- In Situ IR Spectroscopy : Track sulfonyl chloride consumption (C=O stretch ~1770 cm⁻¹).
- Trapping Intermediates : Use ESI-MS to detect sulfonic anhydride intermediates under anhydrous conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.